2-Methyl-5-pentyloxolan-3-one

CAS No.: 71820-40-1

Cat. No.: VC18512219

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71820-40-1 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-methyl-5-pentyloxolan-3-one |

| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-9-7-10(11)8(2)12-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | XLPAUDSMYFHMHV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1CC(=O)C(O1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

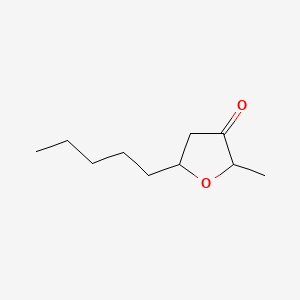

2-Methyl-5-pentyloxolan-3-one (CAS: 71820-40-1; alternative CAS: 33673-62-0) is a bicyclic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . The structure consists of a five-membered oxolane ring (tetrahydrofuran) with a ketone functional group at position 3, a methyl group at position 2, and a pentyl chain at position 5 (Figure 1).

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71820-40-1, 33673-62-0 | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| EINECS Number | 251-629-4 | |

| PubChem CID | 82854665 |

The dual CAS numbers likely arise from regulatory or nomenclature variations, though both refer to the same structural entity.

Synthesis and Manufacturing

Cyclization of Hydroxy Ketones

A common approach to oxolanones involves the acid-catalyzed cyclization of γ-hydroxy ketones. For example, 5-hydroxypentan-2-one could undergo intramolecular esterification under acidic conditions to form the oxolane ring . Adapting this method, pentylation at position 5 might be achieved via alkylation before cyclization.

Oxidation of Tetrahydrofuran Derivatives

Alternative routes may involve the oxidation of substituted tetrahydrofurans. For instance, 2-methyl-5-pentyltetrahydrofuran could be oxidized using a Jones reagent (CrO₃/H₂SO₄) to introduce the ketone group at position 3 .

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Alkylation of γ-keto ester | Pentyl bromide, K₂CO₃ |

| 2 | Cyclization | H₂SO₄, reflux |

| 3 | Oxidation | CrO₃, H₂SO₄, acetone |

Industrial-Scale Production

Patent US20190330561A1 highlights the use of dihydro-5-pentyl-2(3H)-furanone (a structurally similar compound) in odor-masking formulations, implying that large-scale production likely employs continuous-flow reactors to enhance yield and purity . Catalytic hydrogenation or enzymatic resolution may be employed to control stereochemistry, though specifics remain proprietary.

Physicochemical Properties

Spectral Data

While experimental spectra (IR, NMR) are absent from the reviewed sources, computational predictions based on analogous compounds suggest the following key features:

-

IR: Strong absorption at ~1750 cm⁻¹ (C=O stretch), 1250–1050 cm⁻¹ (C-O-C asymmetric stretch) .

-

¹H NMR: δ 1.2–1.6 ppm (pentyl chain CH₂), δ 2.1 ppm (methyl group), δ 4.3–4.5 ppm (oxolane ring protons) .

Thermodynamic Properties

Boiling point and density data are unavailable, but estimations via group contribution methods predict:

-

Boiling Point: ~250–270°C (estimated using Joback method)

-

Density: ~0.95–1.02 g/cm³ (similar to substituted tetrahydrofurans) .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Patent US20190330561A1 explicitly identifies dihydro-5-pentyl-2(3H)-furanone derivatives as critical components in odor-masking formulations. The compound’s ketone group and hydrophobic pentyl chain enhance binding to olfactory receptors, providing a long-lasting, woody aroma .

Pharmaceutical Intermediates

Although direct evidence is lacking, structurally related oxolanones are precursors to prostaglandins and terpenoid derivatives. The pentyl side chain in 2-methyl-5-pentyloxolan-3-one could facilitate membrane permeability, making it a candidate for prodrug development .

Polymer Chemistry

Substituted oxolanones serve as monomers for biodegradable polyesters. The pentyl group may impart flexibility to resulting polymers, though this application remains speculative without explicit studies .

Future Research Directions

-

Enantioselective Synthesis: Development of asymmetric catalytic methods to isolate individual stereoisomers for pharmacological testing.

-

Thermodynamic Profiling: Experimental determination of vapor pressure, solubility, and partition coefficients to optimize industrial formulations.

-

Biological Activity Screening: Evaluation of antimicrobial or anti-inflammatory properties given structural similarity to bioactive furanones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume